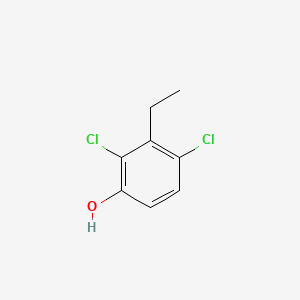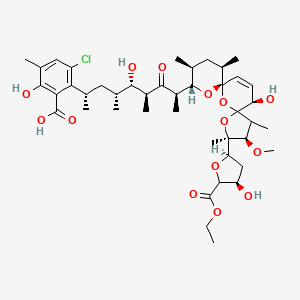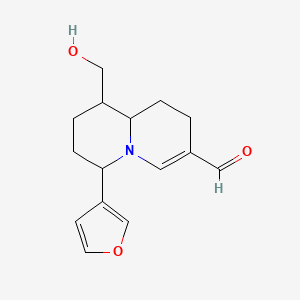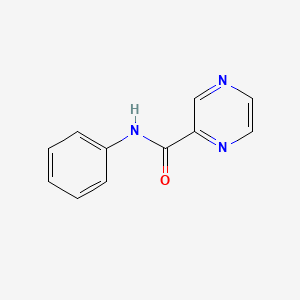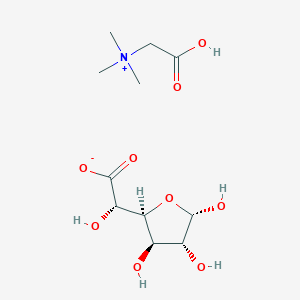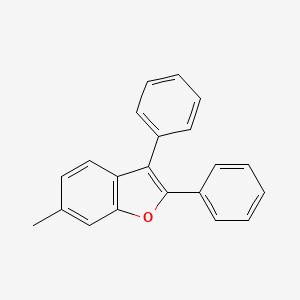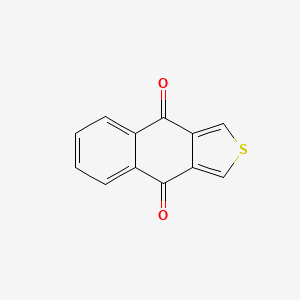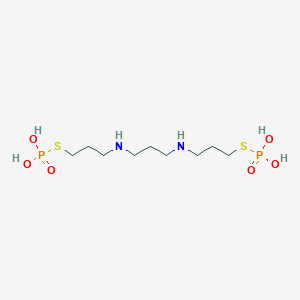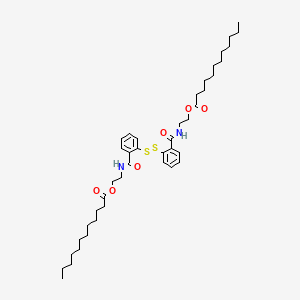
2,2'-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Benzamides are significant amide compounds widely used in various fields, including medicine, industry, and research .
- This compound features a dithio linkage (two sulfur atoms) and an N-(2-(lauroxyloxy)ethyl) group attached to the benzamide core.
2,2’-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide): is a benzamide derivative.
Méthodes De Préparation
Synthetic Routes: It can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
Reaction Conditions: The specific synthetic steps and conditions would depend on the chosen starting materials.
Analyse Des Réactions Chimiques
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation.
Major Products: The products formed from these reactions would depend on the reaction type and substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Possible applications in drug discovery due to its unique structure.
Industry: May find use in plastics, rubber, and paper industries.
Mécanisme D'action
- Detailed information on the mechanism of action is not readily available.
- Further research is needed to understand how this compound exerts its effects.
- Molecular targets and pathways remain to be explored.
Comparaison Avec Des Composés Similaires
Similar Compounds: While direct comparisons are limited, other benzamide derivatives exhibit diverse properties.
Uniqueness: Highlight the dithio linkage and the N-(2-(lauroxyloxy)ethyl) group as distinguishing features.
Propriétés
Numéro CAS |
78010-13-6 |
|---|---|
Formule moléculaire |
C42H64N2O6S2 |
Poids moléculaire |
757.1 g/mol |
Nom IUPAC |
2-[[2-[[2-(2-dodecanoyloxyethylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]ethyl dodecanoate |
InChI |
InChI=1S/C42H64N2O6S2/c1-3-5-7-9-11-13-15-17-19-29-39(45)49-33-31-43-41(47)35-25-21-23-27-37(35)51-52-38-28-24-22-26-36(38)42(48)44-32-34-50-40(46)30-20-18-16-14-12-10-8-6-4-2/h21-28H,3-20,29-34H2,1-2H3,(H,43,47)(H,44,48) |
Clé InChI |
ZLIMUOAAUHDOIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


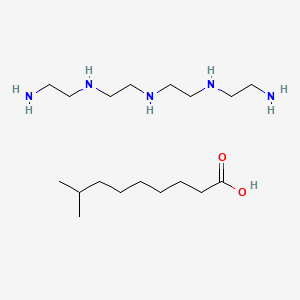
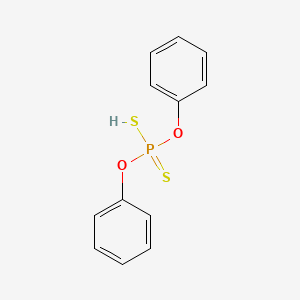
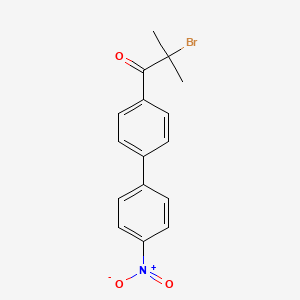
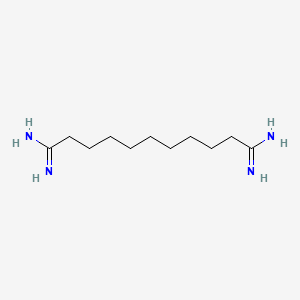
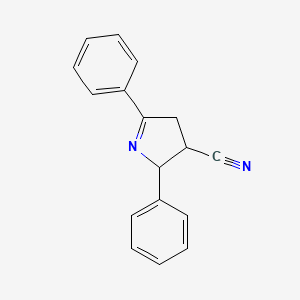
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
